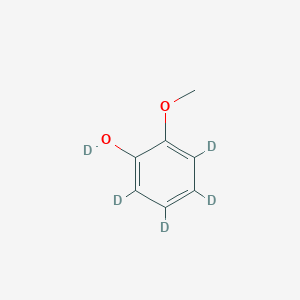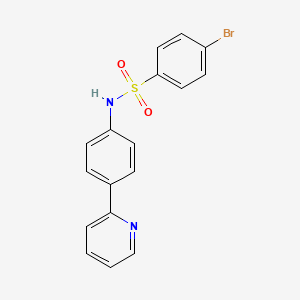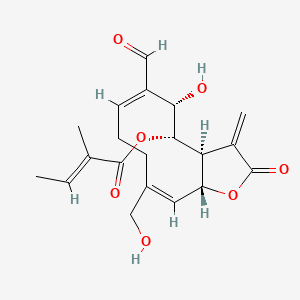
(2E)-Leocarpinolide F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-Leocarpinolide F is a naturally occurring compound that belongs to the class of sesquiterpene lactones. These compounds are known for their diverse biological activities and are often found in various medicinal plants. This compound has garnered attention due to its potential therapeutic properties and its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-Leocarpinolide F typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of Diels-Alder reactions, followed by oxidation and cyclization steps. The reaction conditions often involve the use of Lewis acids as catalysts and organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as medicinal plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
化学反応の分析
Types of Reactions
(2E)-Leocarpinolide F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its therapeutic potential, (2E)-Leocarpinolide F is being investigated for the development of new drugs.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-Leocarpinolide F involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to the inhibition of inflammation and cancer cell proliferation.
類似化合物との比較
Similar Compounds
- Leocarpinolide A
- Leocarpinolide B
- Leocarpinolide C
- Leocarpinolide D
- Leocarpinolide E
Uniqueness
(2E)-Leocarpinolide F stands out due to its unique chemical structure and the specific biological activities it exhibits. Compared to other similar compounds, it has shown higher potency in certain biological assays, making it a promising candidate for further research and development.
特性
分子式 |
C20H24O7 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
[(3aS,4S,5S,6E,10E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-4-11(2)19(24)27-18-16-12(3)20(25)26-15(16)8-13(9-21)6-5-7-14(10-22)17(18)23/h4,7-8,10,15-18,21,23H,3,5-6,9H2,1-2H3/b11-4+,13-8+,14-7-/t15-,16+,17+,18+/m1/s1 |
InChIキー |
RGDZQGAEJIRTEC-BVBCGVFISA-N |
異性体SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(\CC/C=C(\[C@@H]1O)/C=O)/CO)OC(=O)C2=C |
正規SMILES |
CC=C(C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


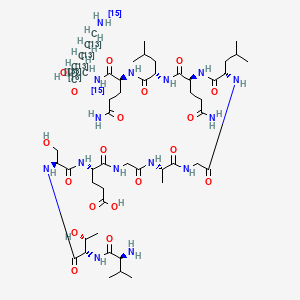



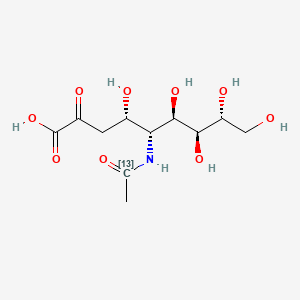
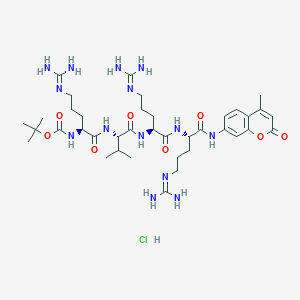
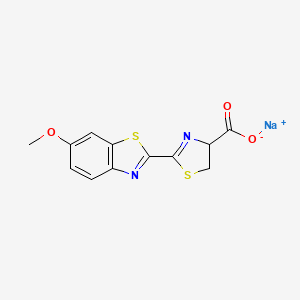
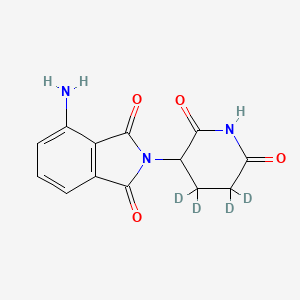
![1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)
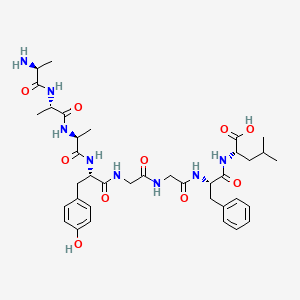
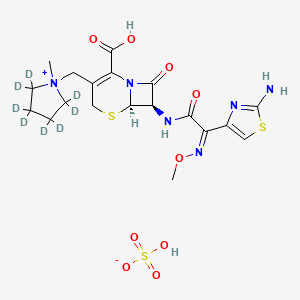
![4-(3-Fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12393286.png)
